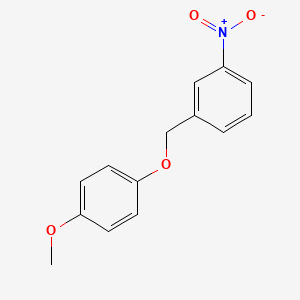

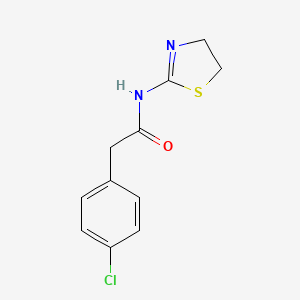

![molecular formula C12H13N3O2S B5750006 N'-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙酰肼](/img/structure/B5750006.png)

N'-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙酰肼

描述

“N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

科学研究应用

抗癌效力

N'-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙酰肼衍生物因其抗癌特性而受到研究。Turan-Zitouni 等人(2018 年)的研究合成了新型衍生物,并评估了它们对各种人类癌细胞系(包括乳腺腺癌和肺癌)的抗癌效力。带有 4-甲氧基苯基部分的化合物 4e 对 MCF-7 细胞系显示出显着的抗肿瘤效率。此外,这些化合物即使在低于顺铂(一种众所周知的化疗药物)的浓度下,也表现出肺癌细胞中显着的凋亡水平 (Turan-Zitouni 等人,2018 年)。

抗氧化活性

N'-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙酰肼衍生物的抗氧化活性也是研究的主题。Tumosienė 等人(2020 年)合成了一系列这些衍生物,并通过 DPPH 自由基清除方法评估了它们的抗氧化活性。一些衍生物表现出的抗氧化活性约为抗坏血酸的 1.4 倍,表明它们具有作为有效抗氧化剂的潜力 (Tumosienė 等人,2020 年)。

抗菌剂

Kaya 等人(2017 年)专注于设计和合成酰肼和恶二唑衍生物,包括 N'-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙酰肼,用于抗菌应用。评估了这些化合物对各种细菌和真菌的活性,显示出对革兰氏阴性菌的更高潜力。一些衍生物还对人类肿瘤细胞系(包括肺癌和乳腺癌细胞系)表现出显着的抗增殖活性 (Kaya 等人,2017 年)。

抗病毒活性

N'-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙酰肼的衍生物也因其抗病毒特性而被探索。Havrylyuk 等人(2013 年)从 3-苯基-5-芳基-1-硫代氨基甲酰-2-吡唑啉合成化合物,证明了对白血病细胞系的选择性抑制。值得注意的是,一种化合物对 Tacaribe TRVL 11 573 病毒株表现出高活性,突出了其作为抗病毒剂的潜力 (Havrylyuk 等人,2013 年)。

作用机制

Target of Action

Compounds with similar structures have been reported to exhibit anti-inflammatory and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in inflammation and oxidative stress pathways.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole-containing compounds can influence various biochemical pathways . For instance, they can activate or inhibit enzymes and receptors, leading to changes in cellular functions .

Result of Action

Based on the reported activities of similar compounds, it can be speculated that this compound may have potential anti-inflammatory and antioxidant effects .

生化分析

Biochemical Properties

N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide on cells are largely due to its interaction with AChE. By inhibiting this enzyme, the compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide exerts its effects at the molecular level primarily through its interaction with AChE. It binds to the active site of the enzyme, inhibiting its activity and thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

Its inhibitory activity against AChE suggests potential long-term effects on cellular function .

Metabolic Pathways

Its interaction with AChE suggests it may influence cholinergic signaling pathways .

Subcellular Localization

The subcellular localization of N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide is another area that warrants further study. Its interaction with AChE suggests it may be localized to regions of the cell where this enzyme is present .

属性

IUPAC Name |

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8(16)14-15-12-13-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFSGUVHYDUMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B5749930.png)

![1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one](/img/structure/B5749945.png)

![3-[4-(Benzylsulfamoyl)phenyl]propanamide](/img/structure/B5749953.png)

![N'-(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)ethane-1,2-diamine](/img/structure/B5749977.png)

![N-benzyl-N-[(4-nitrophenyl)methyl]-2-phenylethanamine](/img/structure/B5749984.png)

![5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)

![N-[(4-methylphenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B5750017.png)